ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate
Description
Ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate is a benzoate derivative featuring a hydroxy group at the 2-position, a methanesulfonyl group at the 4-position, and a methyl substituent at the 3-position of the aromatic ring. The ethyl ester functional group at the carboxylate position distinguishes it from structurally related methyl esters commonly found in sulfonylurea herbicides.
The compound’s synthesis likely involves sequential substitution and esterification reactions. For instance, sulfonation at the 4-position, followed by hydroxy and methyl group introduction, and final ethyl ester formation. Its physicochemical properties, such as solubility and stability, would be influenced by the electron-withdrawing methanesulfonyl group and the polar hydroxy substituent.
Properties
IUPAC Name |
ethyl 2-hydroxy-3-methyl-4-methylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-4-16-11(13)8-5-6-9(17(3,14)15)7(2)10(8)12/h5-6,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYHPVKGLKNXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)S(=O)(=O)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate typically involves the esterification of 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of 2-oxo-3-methyl-4-(methylsulfonyl)benzoate.
Reduction: Formation of ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydroxy and methylsulfonyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate with three sulfonylurea herbicides listed in the Pesticide Chemicals Glossary (). These compounds share benzoate or sulfonyl motifs but differ in key functional groups and biological targets.
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Benzoate Ring) | Triazine Substituents | Ester Group | Primary Use/Activity |
|---|---|---|---|---|
| This compound | 2-OH, 4-SO₂CH₃, 3-CH₃ | None (No triazine moiety) | Ethyl | Not explicitly stated |
| Triflusulfuron methyl ester | 2-SO₂NHCONH- | 4-(dimethylamino), 6-(CF₃CH₂O) | Methyl | Herbicide (ALS inhibitor) |
| Ethametsulfuron methyl ester | 2-SO₂NHCONH- | 4-ethoxy, 6-(methylamino) | Methyl | Herbicide (ALS inhibitor) |
| Metsulfuron methyl ester | 2-SO₂NHCONH- | 4-methoxy, 6-CH₃ | Methyl | Herbicide (ALS inhibitor) |
Key Differences and Implications:
Core Structure :
- The target compound lacks the sulfonylurea bridge (-SO₂NHCONH-) and triazine ring present in the sulfonylurea herbicides . This absence suggests a different mechanism of action, as sulfonylureas inhibit acetolactate synthase (ALS) in plants. The hydroxy and methanesulfonyl groups in the target compound may instead confer alternative binding properties or metabolic stability.
Ester Group :
- The ethyl ester in the target compound vs. methyl esters in sulfonylureas could influence hydrolysis rates and environmental persistence. Methyl esters are generally more susceptible to enzymatic cleavage, which is critical for herbicide activation or degradation.
In contrast, sulfonylureas rely on the sulfonylurea bridge for target binding, with triazine substituents (e.g., trifluoroethoxy in triflusulfuron) modulating potency and selectivity .
Biological Activity :
- While sulfonylureas are broad-spectrum herbicides, the target compound’s activity remains uncharacterized in the provided evidence. Its methanesulfonyl group may act as a leaving group or electron-withdrawing moiety, influencing reactivity in synthetic pathways or biological systems.
Research Findings and Data Gaps
However, inferences can be drawn from structural analogs:
- Solubility: Methanesulfonyl and hydroxy groups likely enhance water solubility compared to nonpolar methyl or ethyl substituents.
- Stability : The ethyl ester may confer greater hydrolytic stability than methyl esters, as seen in prolonged environmental half-lives of ethyl-derivatized agrochemicals.
Further studies would be required to confirm these hypotheses, including:
- X-ray crystallography (using programs like SHELXL or WinGX ) to resolve its 3D structure.
Biological Activity
Ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate is an organic compound that has garnered attention due to its potential biological activity, particularly in the field of insecticidal applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a benzoate ester, characterized by the presence of a hydroxyl group, a methanesulfonyl group, and a methyl group on the benzene ring. The compound can be synthesized through the esterification of 2-hydroxy-4-methanesulfonyl-3-methylbenzoic acid with ethanol. The chemical structure allows for both hydrophilic and hydrophobic interactions, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Starting Material : 2-hydroxy-4-methanesulfonyl-3-methylbenzoic acid.
- Esterification : Reaction with ethanol to form the ester.
- Purification : Techniques such as recrystallization or chromatography may be employed to obtain pure product.
Insecticidal Properties
Recent studies have highlighted the insecticidal activity of this compound against mosquito larvae, specifically Aedes atropalpus. The compound exhibited a lethal concentration (LC50) of 20.5 µg/mL, indicating significant efficacy as an insecticide. This biological activity suggests potential applications in vector control for diseases transmitted by mosquitoes.
The mechanism of action for this compound is primarily attributed to its functional groups that enhance reactivity. The methanesulfonyl group is known to participate in various chemical reactions that can disrupt biological processes in target organisms. While detailed molecular mechanisms remain to be elucidated, the presence of the hydroxyl group may play a role in enhancing solubility and bioavailability.
Comparative Biological Activity
A comparative analysis with other compounds reveals that this compound shows promising insecticidal properties when juxtaposed with traditional insecticides. For instance, studies have indicated that structurally similar benzoate compounds exhibit varying degrees of local anesthetic effects and toxicity profiles .
| Compound | LC50 (µg/mL) | Application |
|---|---|---|
| This compound | 20.5 | Insecticide |
| Tetracaine | 12.3 | Local anesthetic |
| Pramocaine | 10.4 | Local anesthetic |
This table illustrates the lethal concentrations of various compounds, underscoring the potential utility of this compound beyond traditional applications.
Toxicity Assessments
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Early studies suggest that while this compound is effective against target species, further research is needed to establish its safety for non-target organisms and humans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
